5-(Methoxymethyl)thiazol-2-amine
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Overview
Description
5-(Methoxymethyl)thiazol-2-amine is a heterocyclic compound . It is a major alkaline metabolite of tenoxicam (TX) and meloxicam (MX) . It is also a precursor to sulfathiazole, a type of "sulfa drug" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is1S/C5H8N2OS/c1-8-3-4-2-7-5 (6)9-4/h2H,3H2,1H3, (H2,6,7)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 144.2 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial and Anticancer Properties
- Antiproliferative and Antimicrobial Activities : Schiff bases derived from 1,3,4-thiadiazole compounds, including thiazole derivatives, demonstrated significant DNA protective ability and antimicrobial activity against specific strains. For instance, certain compounds exhibited cytotoxicity on cancer cell lines, suggesting potential for chemotherapy drug combination strategies (Gür et al., 2020).
Synthesis and Structural Analysis
- Synthesis of Thiazole Derivatives : A study outlined the synthesis of 2-amino-5-carboxamide thiazole derivatives via dehydrative cyclization, highlighting their potential for reasonable oral bioavailability based on Lipinski's Rule (Kim et al., 2019).
Enzyme Inhibition for Therapeutic Applications
- Acetylcholinesterase Inhibition : 4-methoxy-phenylthiazole-2-amine derivatives were designed and synthesized as inhibitors of acetylcholinesterase (AChE), a key enzyme in cholinergic function, with several compounds showing notable inhibitory activity, offering insights into potential treatments for neurodegenerative diseases (Zhang et al., 2019).
Structural Characterization and Molecular Docking
- Structural Characterization of Thiazole Compounds : The structure of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate was reported, providing insights into the molecular configuration of thiazole derivatives through crystallographic data and highlighting their potential as building blocks in medicinal chemistry (Kennedy et al., 1999).
Safety and Hazards
The compound is classified under the GHS07 hazard category . It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .
Future Directions
Thiazole derivatives, including 5-(Methoxymethyl)thiazol-2-amine, have been gaining considerable attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research could focus on further exploring these properties and potential applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 5-(methoxymethyl)thiazol-2-amine, have been found in many biologically active compounds such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Some thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
properties
IUPAC Name |
5-(methoxymethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLBSJOOQIUSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
920337-78-6 |
Source
|
Record name | 5-(methoxymethyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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